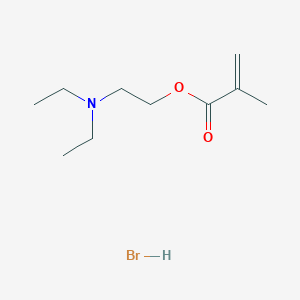
2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide, also known as 2-(diethylamino)ethyl methacrylate hydrobromide, is an organic compound with the molecular formula C10H19NO2·HBr. It is a derivative of methacrylic acid and is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide typically involves the esterification of methacrylic acid with 2-(diethylamino)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The compound is then converted to its hydrobromide salt by reacting with hydrobromic acid.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the preparation of hydrogels and other functional materials.
Biology: Employed in the modification of biomolecules and the development of drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent adhesive properties.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Methylamino)ethyl 2-methylprop-2-enoate
- 2-(Diethylamino)ethyl acrylate
Uniqueness
2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and physical properties. Its hydrobromide salt form enhances its solubility in aqueous solutions, making it suitable for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
90275-04-0 |
|---|---|
Formule moléculaire |
C10H20BrNO2 |
Poids moléculaire |
266.18 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide |
InChI |
InChI=1S/C10H19NO2.BrH/c1-5-11(6-2)7-8-13-10(12)9(3)4;/h3,5-8H2,1-2,4H3;1H |
Clé InChI |
GNVRRMKFGNZZKF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C(=C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


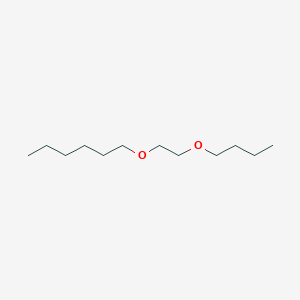

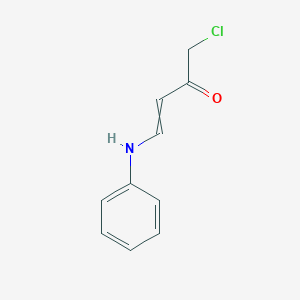
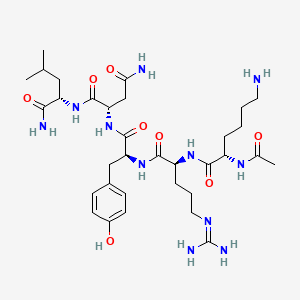
![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
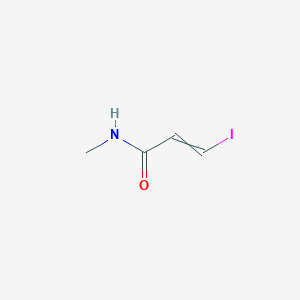
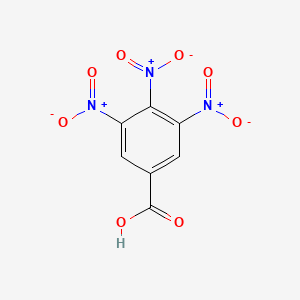
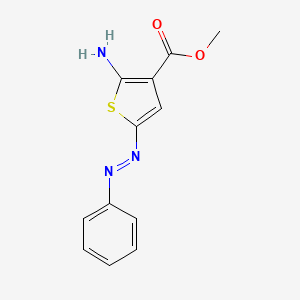
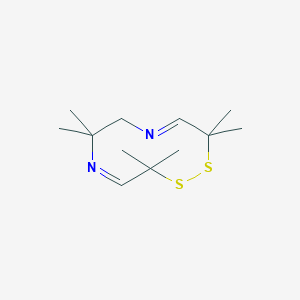
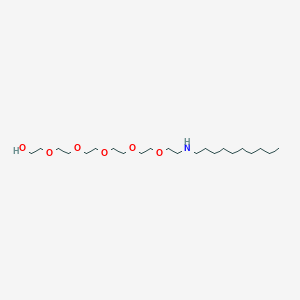
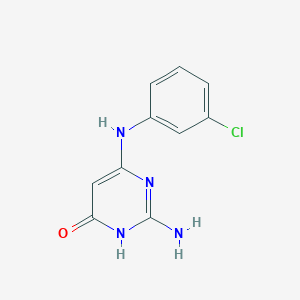
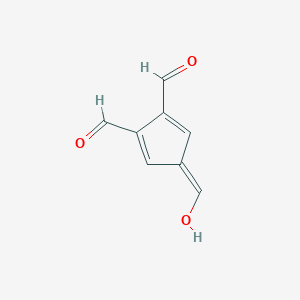
![6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14360194.png)
![3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide]](/img/structure/B14360195.png)
